molecular formula C14H18Cl2N2O2 B1662278 McNA343 CAS No. 55-45-8

McNA343

Cat. No.: B1662278
CAS No.: 55-45-8
M. Wt: 317.2 g/mol
InChI Key: CXFZFEJJLNLOTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

McN-A-343 is a selective M1 muscarinic agonist . It primarily targets the M1 muscarinic acetylcholine receptor (M1AChR) . The M1 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions. They are predominantly found in the nervous system and are involved in neurotransmission .

Mode of Action

McN-A-343 interacts with its target, the M1 muscarinic receptor, in an orthosteric manner . This means it binds to the same site on the receptor as the natural ligand, acetylcholine. Upon binding, McN-A-343 stimulates the receptor, leading to a series of intracellular events .

Biochemical Pathways

The activation of M1 muscarinic receptors by McN-A-343 triggers several biochemical pathways. For instance, it stimulates muscarinic transmission in sympathetic ganglia . In the eye, it causes contraction of the iris sphincter, ciliary muscle, and trabecular meshwork, as well as increases the outflow facility of aqueous humor . It also stimulates goblet cell secretion in the conjunctiva, contributing to the protective tear film .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .

Result of Action

The activation of M1 muscarinic receptors by McN-A-343 leads to various molecular and cellular effects. For example, in the eye, it causes contraction of certain muscles, leading to changes in intraocular pressure . It also stimulates goblet cell secretion, contributing to the protective tear film . Moreover, McN-A-343 has been found to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .

Preparation Methods

The synthesis of McN-A-343 involves several steps. One common synthetic route includes the following steps:

Industrial production methods for McN-A-343 are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.

Chemical Reactions Analysis

McN-A-343 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

McN-A-343 is unique in its selective stimulation of muscarinic M1 receptors. Similar compounds include:

Compared to these compounds, McN-A-343’s unique ability to act as a bitopic agonist and its higher efficacy at M1 receptors make it a valuable tool in pharmacological research.

Properties

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZFEJJLNLOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203532
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55-45-8
Record name 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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